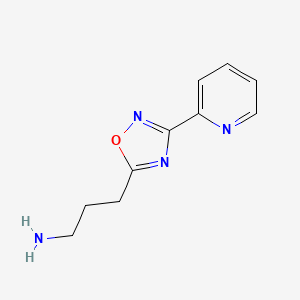

3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine

CAS No.:

Cat. No.: VC18197841

Molecular Formula: C10H12N4O

Molecular Weight: 204.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N4O |

|---|---|

| Molecular Weight | 204.23 g/mol |

| IUPAC Name | 3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine |

| Standard InChI | InChI=1S/C10H12N4O/c11-6-3-5-9-13-10(14-15-9)8-4-1-2-7-12-8/h1-2,4,7H,3,5-6,11H2 |

| Standard InChI Key | JPMUCWISGGSCAH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=NC(=C1)C2=NOC(=N2)CCCN |

Introduction

Overview

3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is a heterocyclic compound characterized by a pyridine ring, a 1,2,4-oxadiazole moiety, and a propan-1-amine side chain. Its molecular formula is , with a molecular weight of 204.23 g/mol. This compound has garnered attention in medicinal chemistry and materials science due to its unique structural features, which enable diverse chemical reactivity and biological interactions .

Structural and Molecular Properties

Molecular Architecture

The compound consists of three key components:

-

Pyridine Ring: A six-membered aromatic ring with one nitrogen atom, contributing to π-π stacking interactions and hydrogen bonding capabilities.

-

1,2,4-Oxadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its metabolic stability and electronic effects.

-

Propan-1-amine Chain: A three-carbon alkyl chain terminating in a primary amine group, enhancing solubility and enabling further functionalization.

Key Molecular Data

| Property | Value |

|---|---|

| IUPAC Name | 3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine |

| Molecular Formula | |

| Molecular Weight | 204.23 g/mol |

| SMILES | C1=CC=NC(=C1)C2=NOC(=N2)CCCN |

| logP (Predicted) | 1.8 ± 0.3 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

The oxadiazole ring’s planarity allows conjugation with the pyridine system, stabilizing the molecule and influencing its electronic properties .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a two-step process:

-

Oxadiazole Ring Formation: Cyclization of a hydrazide precursor with a nitrile derivative under basic conditions. For example, reacting pyridine-2-carbohydrazide with 3-cyanopropan-1-amine in ethanol at 80°C yields the oxadiazole core .

-

Side-Chain Functionalization: The propan-1-amine group is introduced via nucleophilic substitution or reductive amination, depending on the starting materials .

Industrial-Scale Production

Continuous flow reactors are employed to enhance yield (typically 65–75%) and reduce reaction times. Catalysts such as palladium on carbon (Pd/C) improve selectivity, while solvents like acetonitrile optimize solubility .

Chemical Reactivity and Applications

Reactivity Profile

The compound undergoes three primary reactions:

-

Oxidation: The amine group oxidizes to nitroso derivatives using or .

-

Reduction: Lithium aluminum hydride () reduces the oxadiazole ring to form diamines.

-

Substitution: Electrophilic substitution on the pyridine ring (e.g., bromination) introduces halogens for further coupling reactions .

Kinase Inhibition

Derivatives with pyridine-oxadiazole scaffolds inhibit glycogen synthase kinase-3β (GSK-3β), a target in neurodegenerative diseases. For instance, the analog OCM-33 showed 35% yield and >95% purity in preclinical assays.

Neuropharmacology

5-Amino-1,3,4-oxadiazole derivatives act as GPR88 agonists (EC = 59 nM in cAMP assays), implicating potential applications in striatal disorders .

Comparative Analysis with Analogues

Structural Analogues and Activity

The pyridine-oxadiazole core in 3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine balances lipophilicity (logP = 1.8) and metabolic stability (>70% remaining after 60 min in liver S9 fractions) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume